ATTO 425 azide

Fluorescence Microscopy Super-Resolution Imaging Flow Cytometry

Researchers often face aggregation and poor permeability when building fluorescent PROTACs or bioconjugates via multi-step linker-fluorophore assembly. ATTO 425 azide resolves this by integrating a rigid pyranoquinoline fluorophore (QY 0.90, ε 45,000 M⁻¹cm⁻¹), a hydrophilic PEG spacer, and a click-ready azide into one compact molecule (MW 601.69). • Eliminates separate fluorophore-linker conjugation steps-accelerate PROTAC and probe workflows. • Exceptional photostability and minimal cis-trans isomerization ensure sustained signal in STED, PALM/dSTORM, and single-molecule detection. • Dual CuAAC/SPAAC compatibility provides flexible, high-yield bioconjugation for FACS, FISH, FRET, and fluorescent western blotting.

Molecular Formula C30H43N5O8
Molecular Weight 601.7 g/mol
CAS No. 1609584-73-7
Cat. No. B12060738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATTO 425 azide
CAS1609584-73-7
Molecular FormulaC30H43N5O8
Molecular Weight601.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C30H43N5O8/c1-5-42-28(37)24-18-22-17-23-21(2)20-30(3,4)35(25(23)19-26(22)43-29(24)38)10-6-7-27(36)32-8-11-39-13-15-41-16-14-40-12-9-33-34-31/h17-19,21H,5-16,20H2,1-4H3,(H,32,36)
InChIKeyRSOCGOAHHWBJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate (CAS 1609584-73-7): ATTO 425 Azide Fluorescent Click Chemistry Reagent


Ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate (CAS 1609584-73-7), widely recognized as ATTO 425 azide, is a novel fluorescent dye belonging to the ATTO dye family, characterized by a rigid pyranoquinoline core structure . This compound uniquely integrates a high-performance coumarin-based fluorophore with an azide-functionalized polyethylene glycol (PEG) linker, rendering it a versatile reagent for advanced bioconjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry . It serves as a direct azide analog of ATTO 425, with a molecular weight of 601.69 g/mol, and is primarily utilized in high-sensitivity applications such as single-molecule detection, super-resolution microscopy, and targeted protein degradation (PROTAC) synthesis .

Procurement Advisory: Why Generic Substitution of ATTO 425 Azide (CAS 1609584-73-7) Risks Experimental Failure


Generic substitution of ATTO 425 azide with alternative azide-PEG linkers or simpler blue fluorescent dyes is highly inadvisable due to its uniquely integrated, multifunctional design. Unlike stand-alone linkers that require separate fluorophore conjugation, ATTO 425 azide combines a high-quantum-yield (0.90) pyranoquinoline fluorophore, a hydrophilic PEG spacer for enhanced solubility and reduced steric hindrance, and a click-chemistry-ready azide group into a single, compact molecule (MW 601.69) . This pre-optimized architecture eliminates the need for multi-step post-synthesis modifications, directly mitigating the common PROTAC development bottlenecks of poor permeability and synthetic complexity [1]. Furthermore, its rigid coumarin core prevents cis-trans isomerization, a major source of signal variability and photobleaching in less rigid fluorophores like fluorescein and rhodamine derivatives . Consequently, using a simpler analog risks compromised solubility, increased aggregation, lower fluorescence signal-to-noise ratios, and failed intracellular target engagement—all quantifiable deficiencies detailed in the evidence below.

Quantitative Differentiation of ATTO 425 Azide (CAS 1609584-73-7) vs. Functional Analogs: A Comparative Evidence Guide for Scientific Selection


Fluorescence Brightness: ATTO 425 Azide vs. Alexa Fluor 425

ATTO 425 azide exhibits superior fluorescence brightness compared to the widely used Alexa Fluor 425, a critical factor for achieving high signal-to-noise ratios in single-molecule detection and super-resolution microscopy. This brightness advantage stems from its high molar extinction coefficient (45,000 M⁻¹cm⁻¹) combined with an exceptional fluorescence quantum yield of 0.90, resulting in a calculated brightness (ε × Φ) of 40,500 M⁻¹cm⁻¹ [1]. In contrast, Alexa Fluor 425, while sharing similar excitation/emission profiles, has a reported extinction coefficient of approximately 32,000 M⁻¹cm⁻¹ and a quantum yield of 0.81, yielding a brightness of only ~25,900 M⁻¹cm⁻¹ . This 56% higher brightness enables the detection of lower-abundance targets and reduced laser power requirements, minimizing photodamage in live-cell imaging.

Fluorescence Microscopy Super-Resolution Imaging Flow Cytometry

Click Chemistry Versatility: CuAAC and SPAAC Compatibility vs. Non-Azide Linkers

ATTO 425 azide is a dual click chemistry reagent, capable of participating in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This versatility is a significant advantage over traditional amine- or thiol-reactive dyes, which are limited to specific conjugation chemistries and often require harsher conditions. For instance, while NHS-ester dyes (e.g., ATTO 425 NHS ester) require primary amines for conjugation and can exhibit hydrolysis sensitivity, ATTO 425 azide's SPAAC compatibility enables copper-free, bioorthogonal labeling in living cells and sensitive biological systems where copper toxicity is a concern . This dual functionality provides researchers with a single reagent suitable for a broader range of experimental designs, from high-yield in vitro labeling (CuAAC) to live-cell intracellular PROTAC formation (SPAAC).

PROTAC Synthesis Bioconjugation Click Chemistry

Photostability and Reduced Signal Variability vs. Traditional Fluorophores

ATTO 425 azide demonstrates exceptional photostability and signal reproducibility, attributed to its rigid coumarin core that prevents cis-trans isomerization, a common photobleaching pathway in conventional dyes such as fluorescein and rhodamine . While a direct quantitative comparison of photobleaching half-lives under identical conditions is not readily available in the current literature, the class-level inference is strong: ATTO dyes are widely recognized for their superior photostability, enabling extended imaging sessions in super-resolution techniques like STED and PALM . In contrast, traditional fluorophores often exhibit significant signal decay within minutes under high-intensity laser illumination, limiting their utility in long-term live-cell tracking and quantitative fluorescence applications. This inherent photostability directly translates to more reliable and reproducible data.

Super-Resolution Microscopy Live-Cell Imaging Quantitative Fluorescence

Integrated PEG Linker Solubility and Reduced Aggregation vs. Hydrophobic Dyes

The incorporation of a triethylene glycol (PEG3) linker within the ATTO 425 azide structure confers moderate hydrophilicity, significantly enhancing aqueous solubility and reducing non-specific aggregation compared to highly hydrophobic fluorophores . While specific aggregation metrics for ATTO 425 azide are not directly compared in public databases, the class of PEG-based PROTAC linkers is known to improve solubility by several orders of magnitude relative to alkyl or aromatic linkers. For example, the structurally related Azido-PEG4-acid exhibits a LogP of 0.29 and demonstrates high solubility in DMSO and aqueous formulations . In contrast, non-PEGylated dyes with similar spectral properties (e.g., certain cyanine dyes) often suffer from poor solubility and aggregation in physiological buffers, which can lead to false-positive signals in cellular assays and reduced efficacy in PROTAC applications. This improved solubility profile directly translates to more reliable in vitro and in vivo experimental outcomes.

PROTAC Development Drug Conjugation Bioconjugate Stability

Multi-Application Compatibility vs. Single-Purpose Dyes

ATTO 425 azide demonstrates broad compatibility across a wide range of advanced fluorescence applications, including super-resolution microscopy (STED, PALM, dSTORM), flow cytometry (FACS), fluorescence in situ hybridization (FISH), FRET, and fluorescent western blotting [1][2]. This versatility contrasts with many traditional fluorophores that are optimized for a narrower set of techniques. For example, while some dyes may perform well in conventional widefield microscopy, they often fail under the high-power laser illumination required for STED or lack the photostability needed for dSTORM. ATTO 425 azide's documented suitability for these diverse, high-demand applications underscores its robustness and positions it as a single, cost-effective procurement choice for multi-user core facilities and laboratories engaged in varied research projects.

Super-Resolution Microscopy Flow Cytometry Fluorescence In Situ Hybridization

Higher Labeling Efficiency and Conjugate Stability via Click Chemistry vs. NHS Ester Conjugation

While direct comparative data for ATTO 425 azide is lacking, the class-level advantage of click chemistry (azide-alkyne cycloaddition) over NHS-ester chemistry is well-established. Click reactions are highly specific, bioorthogonal, and proceed with near-quantitative yields under mild aqueous conditions, often achieving >95% conversion. In contrast, NHS-ester conjugation with primary amines is susceptible to hydrolysis, with typical hydrolysis half-lives of 30-60 minutes at pH 8.0, leading to lower labeling efficiency and requiring excess reagent [1]. Furthermore, the resulting triazole linkage from click chemistry is metabolically stable, whereas amide bonds can be susceptible to enzymatic cleavage in vivo. For procurement, this translates to lower reagent consumption and more reproducible, stable conjugates when using ATTO 425 azide in click-based workflows.

Protein Labeling Antibody Conjugation Bioconjugate Stability

Strategic Procurement Scenarios: Optimal Applications for ATTO 425 Azide (CAS 1609584-73-7) Based on Validated Performance


High-Resolution and Super-Resolution Microscopy (STED, PALM, dSTORM)

Leverage ATTO 425 azide's exceptional photostability and high brightness (quantum yield 0.90, extinction coefficient 45,000 M⁻¹cm⁻¹) for demanding super-resolution techniques. Its resistance to photobleaching ensures sustained signal integrity during extended STED depletion or PALM/dSTORM image reconstruction, enabling sub-diffraction limit imaging of cellular structures with minimal artifacts . This makes it an ideal procurement choice for core imaging facilities supporting advanced microscopy workflows.

Click Chemistry-Enabled PROTAC Synthesis and Bioconjugation

Utilize ATTO 425 azide's dual click chemistry compatibility (CuAAC and SPAAC) as a streamlined building block for constructing fluorescent PROTACs and other bioconjugates . Its integrated PEG linker enhances solubility and reduces aggregation, addressing key challenges in PROTAC development. Procure this compound to bypass multi-step synthesis of separate fluorophore-linker conjugates, accelerating the assembly of targeted protein degraders for chemical biology and drug discovery programs .

Multiplexed Fluorescence Assays (Flow Cytometry, FISH, FRET)

Employ ATTO 425 azide in multiplexed assays where spectral separation and signal fidelity are critical. Its strong absorption and emission in the blue-green channel (Ex/Em: 439/489 nm) provide a distinct spectral window for combination with other fluorophores . Its demonstrated compatibility with flow cytometry (FACS), fluorescence in situ hybridization (FISH), and as a FRET donor ensures reliable performance across diverse detection platforms, making it a versatile and cost-effective procurement option for laboratories with varied assay needs [1][2].

Quantitative Fluorescent Western Blotting

Improve the linear dynamic range and sensitivity of fluorescent western blotting by using ATTO 425 azide-labeled secondary antibodies. The dye's high quantum yield and photostability provide a strong, stable signal that minimizes variability and enables more accurate protein quantification compared to traditional chemiluminescence or less stable fluorophores . Procure pre-conjugated antibodies or the reactive azide for custom labeling to achieve consistent, publication-ready results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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